8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been reported in the literature . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on sulfonium ylide skeleton was described .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed by 1H NMR, 13C NMR and high-resolution mass spectra (HRMS) .Scientific Research Applications
Glucagon-Like Peptide 1 Receptor Activation
This compound has been identified as a potential activator for the glucagon-like peptide 1 receptor (GLP-1R). It has demonstrated effects in increasing GLP-1 secretion, which in turn increases glucose responsiveness in both in vitro and pharmacology analyses .
Medicinal Chemistry
Imidazopyridine, the core structure of this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This structure is valuable for its potential therapeutic effects .
Nematicidal Activity
Researchers have designed and synthesized derivatives of this compound to discover new substances with high nematicidal activity. These derivatives have been tested and confirmed for their structure and potential efficacy .
Fungicidal Activity
In addition to nematicidal properties, some derivatives of this compound have also been explored for their fungicidal activities. This dual functionality makes it a versatile agent for agricultural applications .
Material Science
Due to its structural character, imidazopyridine moieties are useful in material science. The compound’s unique properties may contribute to advancements in material engineering and design .
Mechanism of Action
Target of Action
The primary target of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and has been exploited as a therapeutic target for diabetes .
Mode of Action
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine acts as a GLP-1R agonist . It interacts with GLP-1R and stimulates the receptor, leading to an increase in GLP-1 secretion . This results in an increase in glucose responsiveness .
Biochemical Pathways
The activation of GLP-1R by 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine leads to a cascade of events that regulate glucose control. It directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . It also slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .
Pharmacokinetics
It is mentioned that further studies are underway to optimize the potency and selectivity of this compound .
Result of Action
The activation of GLP-1R by 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several molecular and cellular effects. It increases β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro . It also stimulates the differentiation of rodent and human islet precursor cells into β cells .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related compounds may have potential applications in the development of new drugs.
properties
IUPAC Name |
8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNSQRFCXRPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
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